molecular formula C26H55NO3 B1166853 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) CAS No. 107879-22-1

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt)

Cat. No.: B1166853
CAS No.: 107879-22-1
M. Wt: 429.7 g/mol
InChI Key: XUTIEMBVTKIGAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial cleaning agents. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic ammonium group, which contribute to its surface-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) typically involves the quaternization of tertiary amines. One common method includes the reaction of N-decyl-N-methyl-1-decanamine with 2-chloroethanol under basic conditions to form the intermediate N-decyl-N-(2-hydroxyethyl)-N-methyl-1-decanamine. This intermediate is then reacted with propanoic acid to form the final quaternary ammonium salt.

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the alkyl chains.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially altering the ammonium group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ammonium group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or other amines.

Major Products:

    Oxidation: Shorter chain carboxylic acids and alcohols.

    Reduction: Amine derivatives.

    Substitution: New quaternary ammonium compounds with different substituents.

Scientific Research Applications

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture and microbiology as a disinfectant.

    Medicine: Investigated for its antimicrobial properties and potential use in topical antiseptics.

    Industry: Utilized in formulations for industrial cleaners and disinfectants due to its surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The hydrophobic alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Comparison with Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar disinfectant properties.

    Benzalkonium chloride: Widely used in disinfectants and antiseptics.

    Cetyltrimethylammonium bromide: Commonly used in laboratory settings as a surfactant.

Uniqueness: 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) is unique due to its specific combination of hydrophobic and hydrophilic groups, which provide a balance of surfactant properties and antimicrobial activity. Its structure allows for effective interaction with microbial membranes, making it a potent disinfectant.

This detailed overview provides a comprehensive understanding of 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt), covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

107879-22-1

Molecular Formula

C26H55NO3

Molecular Weight

429.7 g/mol

IUPAC Name

didecyl-(2-hydroxyethyl)-methylazanium;propanoate

InChI

InChI=1S/C23H50NO.C3H6O2/c1-4-6-8-10-12-14-16-18-20-24(3,22-23-25)21-19-17-15-13-11-9-7-5-2;1-2-3(4)5/h25H,4-23H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

XUTIEMBVTKIGAD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCO.CCC(=O)[O-]

Synonyms

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.